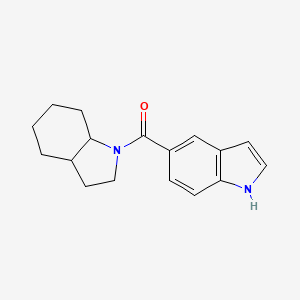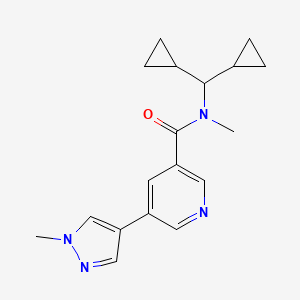![molecular formula C17H20ClN3O2 B7574259 (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone, also known as CQPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of interesting properties that make it useful for a variety of applications. One of the most promising applications of this compound is in the field of cancer research. It has been shown to possess potent anti-cancer activity against a range of different cancer cell lines. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of further growth and spread of the disease.
Biochemical and Physiological Effects
This compound has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, which makes it useful for the treatment of a range of different inflammatory conditions. Additionally, this compound has been shown to possess potent antioxidant activity, which makes it useful for the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone in lab experiments is its potency. It has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant activity, which makes it useful for a range of different applications. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels of this compound and its potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone. One area of research that is particularly promising is the development of new anti-cancer therapies based on this compound. Additionally, further research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the safe dosage levels of this compound and its potential side effects.
Synthesemethoden
The synthesis of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone involves the reaction of 6-chloro-8-nitroquinoline with 2-hydroxypropylpiperazine in the presence of a reducing agent such as iron powder. The reduction of the nitro group to an amino group is an essential step in the synthesis process. The final product is obtained by reacting the resulting 6-chloro-8-aminoquinoline with 4-(2-hydroxypropyl)piperazin-1-yl)methanone.
Eigenschaften
IUPAC Name |
(6-chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-12(22)11-20-5-7-21(8-6-20)17(23)15-10-14(18)9-13-3-2-4-19-16(13)15/h2-4,9-10,12,22H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOILRWBQUWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)